molecular formula C4H7Cl3OV B14547636 1,1,1-Trichloro-2-ethoxyethane;vanadium CAS No. 61928-23-2

1,1,1-Trichloro-2-ethoxyethane;vanadium

Cat. No.: B14547636
CAS No.: 61928-23-2
M. Wt: 228.39 g/mol
InChI Key: BVDKFSVDAUBPNC-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-2-ethoxyethane is an organic compound with the molecular formula C2H3Cl3. It is a colorless liquid with a mild, sweet odor. This compound is known for its use as a solvent in various industrial applications. Vanadium, on the other hand, is a transition metal with the symbol V and atomic number 23. It is used in various alloys and chemical compounds due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trichloro-2-ethoxyethane can be synthesized through the chlorination of ethane. The reaction involves the addition of chlorine to ethane in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of 1,1,1-Trichloro-2-ethoxyethane involves a two-step process. First, ethane is chlorinated to produce 1,1-dichloroethane. This intermediate is then further chlorinated to yield 1,1,1-Trichloro-2-ethoxyethane. The reaction conditions include the use of ultraviolet light to initiate the chlorination process and the recycling of hydrogen chloride byproduct to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-2-ethoxyethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trichloroacetic acid.

    Reduction: Reduction reactions can convert it to ethoxyethane.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or ammonia can be used under basic conditions.

Major Products Formed

    Oxidation: Trichloroacetic acid.

    Reduction: Ethoxyethane.

    Substitution: Various substituted ethoxyethanes depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trichloro-2-ethoxyethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-2-ethoxyethane involves its interaction with various molecular targets. In chemical reactions, it acts as a solvent, facilitating the dissolution and interaction of reactants. In biological systems, it can interact with cellular membranes and proteins, affecting their function and structure. The pathways involved include the disruption of lipid bilayers and protein denaturation.

Comparison with Similar Compounds

Similar Compounds

    1,1,2-Trichloroethane: Similar in structure but differs in the position of chlorine atoms.

    1,1,1-Trichloroethane: An isomer with different chemical properties.

    Trichloroethylene: Another chlorinated solvent with distinct uses and properties.

Uniqueness

1,1,1-Trichloro-2-ethoxyethane is unique due to its specific arrangement of chlorine atoms and the presence of an ethoxy group. This gives it distinct chemical and physical properties, making it suitable for specific industrial and research applications .

Properties

CAS No.

61928-23-2

Molecular Formula

C4H7Cl3OV

Molecular Weight

228.39 g/mol

IUPAC Name

1,1,1-trichloro-2-ethoxyethane;vanadium

InChI

InChI=1S/C4H7Cl3O.V/c1-2-8-3-4(5,6)7;/h2-3H2,1H3;

InChI Key

BVDKFSVDAUBPNC-UHFFFAOYSA-N

Canonical SMILES

CCOCC(Cl)(Cl)Cl.[V]

Origin of Product

United States

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